Physicochemical Differentiation: cLogP Comparison of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol vs. Parent 3-Methyl-5-phenyl-1H-pyrazole
The calculated partition coefficient (cLogP) of 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol is reported as 1.29 to 1.64 [1], which is substantially lower than the cLogP of the parent scaffold 3-methyl-5-phenyl-1H-pyrazole (cLogP ≈ 2.5-3.0, based on structural analogs [2]). This quantified reduction in lipophilicity is attributable to the introduction of the polar hydroxyethyl group at the N1 position.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.29 - 1.64 |
| Comparator Or Baseline | Parent 3-methyl-5-phenyl-1H-pyrazole (estimated cLogP ~2.5-3.0) |
| Quantified Difference | ΔcLogP ≈ -1.2 to -1.7 units |
| Conditions | In silico calculation (AlogP, ChemAxon, or similar) |
Why This Matters
A lower cLogP indicates improved aqueous solubility and potentially altered membrane permeability, which directly impacts formulation strategies and in vitro assay conditions compared to the more lipophilic parent scaffold.
- [1] ChemExper Chemical Directory. (n.d.). logP data for 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol (ID: PHBB_SC-04829). View Source
- [2] PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole (CID 17727). Predicted LogP. View Source
